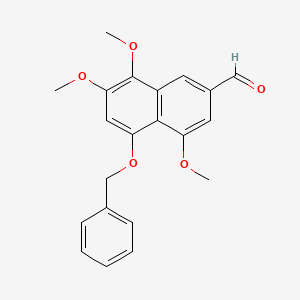![molecular formula C19H21N3O2 B14205788 N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea CAS No. 827612-61-3](/img/structure/B14205788.png)
N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N’-phenylurea is a synthetic organic compound that features an indole moiety, a hydroxy group, and a phenylurea structure. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N’-phenylurea typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Hydroxy Group Introduction: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Urea Formation: The final step involves the reaction of the hydroxy-indole derivative with phenyl isocyanate to form the phenylurea structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N’-phenylurea can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Aplicaciones Científicas De Investigación
N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N’-phenylurea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N’-phenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Hydroxy-3-indolyl)-N’-phenylurea: Lacks the methyl group on the indole ring.
N-(1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl)-N’-methylurea: Contains a methyl group on the urea nitrogen.
Uniqueness
N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N’-phenylurea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Propiedades
Número CAS |
827612-61-3 |
|---|---|
Fórmula molecular |
C19H21N3O2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1-[1-hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-3-phenylurea |
InChI |
InChI=1S/C19H21N3O2/c1-13-7-8-18-17(9-13)14(11-20-18)10-16(12-23)22-19(24)21-15-5-3-2-4-6-15/h2-9,11,16,20,23H,10,12H2,1H3,(H2,21,22,24) |
Clave InChI |
OXSMUPDKJIOTBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC=C2CC(CO)NC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


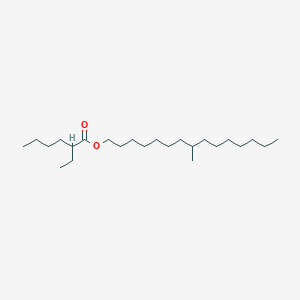
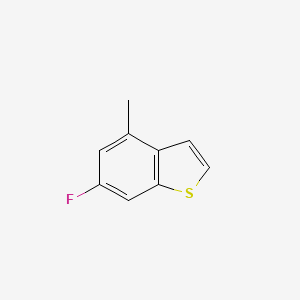
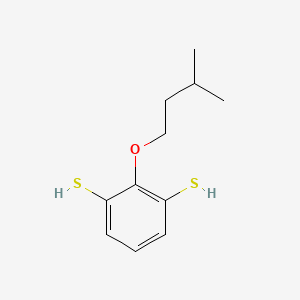
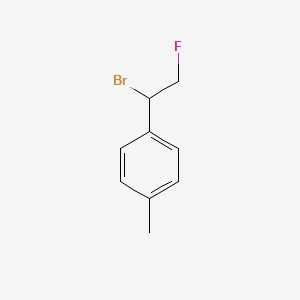
![Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester](/img/structure/B14205720.png)
methanone](/img/structure/B14205727.png)
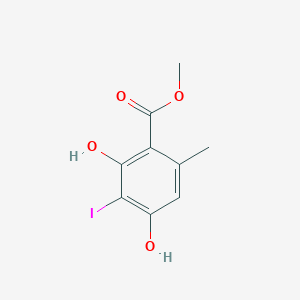
![Pyrrolo[1,2-a]pyrazin-4(3H)-one](/img/structure/B14205739.png)
methanone](/img/structure/B14205748.png)
![3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester](/img/structure/B14205750.png)
![N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14205756.png)
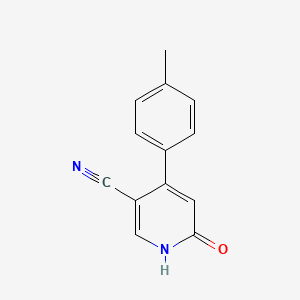
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14205758.png)
